molecular formula C12H16N2O2S B217022 N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide CAS No. 19734-35-1

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide

Cat. No.: B217022
CAS No.: 19734-35-1
M. Wt: 252.33 g/mol
InChI Key: YPSHFRBMXMFKSH-SEYXRHQNSA-N
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Description

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical behavior and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with 1-methyl-2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a controlled temperature and using an appropriate solvent to ensure the reaction proceeds efficiently .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. This can include the use of continuous flow reactors and automated systems to precisely control reaction parameters and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Scientific Research Applications

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide include:

Uniqueness

This compound is unique due to its specific structural features and the range of reactions it can undergo. Its distinct chemical behavior makes it valuable in various research and industrial applications, setting it apart from similar compounds .

Properties

IUPAC Name

(NZ)-4-methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-10-5-7-11(8-6-10)17(15,16)13-12-4-3-9-14(12)2/h5-8H,3-4,9H2,1-2H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSHFRBMXMFKSH-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19734-35-1
Record name Benzenesulfonamide, 4-methyl-N-(1-methyl-2-pyrrolidinylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019734351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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